2-Methylnaphth[1,2-d]oxazole
Description
Significance of Oxazole (B20620) Derivatives in Contemporary Chemical Research
Oxazole derivatives are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. tandfonline.com They have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. tandfonline.comjetir.orgontosight.aibohrium.com The oxazole ring is a key structural motif in numerous natural products and synthetic compounds with a wide range of pharmacological applications, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. jetir.orgbohrium.com Their ability to engage with various biological targets through non-covalent interactions makes them valuable scaffolds in drug discovery and development. tandfonline.comjetir.org In materials science, oxazole-containing compounds are explored for their fluorescent and electronic properties, leading to applications in organic light-emitting diodes (OLEDs) and fluorescent probes. chemimpex.comnetascientific.com
Structural Characteristics and Aromaticity of the Naphthoxazole Scaffold
The naphthoxazole scaffold consists of a naphthalene (B1677914) ring fused to an oxazole ring. This fusion of an electron-rich naphthalene system with an electron-deficient oxazole ring results in a unique electronic structure and extended π-conjugation. The planarity and aromaticity of this fused system contribute to its thermal and photostability.
The aromaticity of the naphthoxazole core is a subject of detailed study, often assessed using computational methods like Nucleus-Independent Chemical Shift (NICS) analysis. rsc.org In the ground state, both the naphthalene and oxazole rings exhibit aromatic character. rsc.org However, upon photoexcitation, the aromaticity of the system can be significantly altered, a phenomenon explained by Baird's rule, which states that (4n+2) π-electron systems become antiaromatic in their lowest excited triplet or singlet states. rsc.orgdiva-portal.org This change in excited-state aromaticity plays a crucial role in the photophysical properties of naphthoxazole derivatives, such as their fluorescence and potential for excited-state intramolecular proton transfer (ESIPT). rsc.orgperiodikos.com.br The substitution pattern on the naphthoxazole core can further influence its electronic properties and aromaticity. researchgate.net
Historical Context of Naphthoxazole Investigations
The investigation of naphthoxazole derivatives has evolved since the mid-20th century, building upon foundational methods in oxazole synthesis. Early synthetic approaches, such as the Robinson-Gabriel synthesis, were adapted to create these fused ring systems. A significant milestone in the synthesis of 2-substituted naphtho[1,2-d]oxazoles involved the reaction of 1-amino-2-naphthol (B1212963) hydrochloride with various reagents. For instance, acetic anhydride (B1165640) and benzoyl chloride were used to produce 2-methyl and 2-phenyl derivatives, respectively. jetir.org
The discovery of bioactive naphthoxazoles, such as those derived from lapachol, spurred further interest in this class of compounds. scielo.br In recent years, research has focused on developing more efficient and environmentally friendly synthetic methods, including microwave-assisted synthesis and reactions catalyzed by agents like iron(III) chloride. asianpubs.org The development of fluorescent DNA probes based on naphthoxazole derivatives has also been a significant area of research, with studies focusing on their DNA binding and fluorescence emission properties. periodikos.com.brscielo.brperiodikos.com.br
Overview of Research Trajectories for 2-Methylnaphth[1,2-d]oxazole
Research on this compound has followed several key trajectories, primarily focusing on its synthesis, chemical properties, and potential applications.
Synthesis and Characterization: A primary research focus has been on the development of efficient synthetic routes. A notable method involves the reaction of 1-amino-2-naphthol hydrochloride with acetic anhydride. jetir.org Other synthetic strategies include the cyclization of 2-azidonaphthalene (B1266145) and the reaction of 1-nitroso-2-naphthol (B91326) with allyl or benzyl (B1604629) bromides. asianpubs.org Characterization of the synthesized compounds is typically performed using techniques such as FT-IR, ¹H-NMR, and elemental analysis. jetir.org
Chemical and Physical Properties: The chemical properties of this compound, including its reactivity in oxidation, reduction, and substitution reactions, have been investigated. Its photophysical properties, such as UV-Vis absorption and fluorescence, have also been a subject of study, revealing large Stokes shifts and high fluorescence quantum yields in various solvents. nih.gov The thermochemical properties, including the standard enthalpy of combustion, have been determined to understand its energetic stability. researchgate.net
Potential Applications: The potential applications of this compound and its derivatives are diverse. They have been investigated for their biological activities, including antimicrobial and anticancer properties. Furthermore, their fluorescent properties make them promising candidates for use as fluorescent probes and in the development of materials for organic electronics. nih.govresearchgate.net
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₉NO |
| Molecular Weight | 183.21 g/mol |
| CAS Number | 85-15-4 |
| Boiling Point | 300 °C |
| Physical Form | Oil |
| Color | Light Yellow to Yellow |
| Solubility | Chloroform (Sparingly), Methanol (Slightly) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylbenzo[e][1,3]benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c1-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTNVNANPZAULC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883264 | |
| Record name | Naphth[1,2-d]oxazole, 2-methyl- | |
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Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85-15-4 | |
| Record name | 2-Methylnaphth[1,2-d]oxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Naphth(1,2-d)oxazole, 2-methyl- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphth[1,2-d]oxazole, 2-methyl- | |
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| Record name | Naphth[1,2-d]oxazole, 2-methyl- | |
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| Record name | 2-methylnaphtho[1,2-d]oxazole | |
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Sophisticated Spectroscopic and Structural Characterization of 2 Methylnaphth 1,2 D Oxazole
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic compounds in solution. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete connectivity map of the molecule can be constructed.
The ¹H NMR spectrum of 2-Methylnaphth[1,2-d]oxazole is expected to present distinct signals corresponding to the methyl group and the aromatic protons of the naphthalene (B1677914) ring system. The methyl protons (–CH₃) at the C2 position of the oxazole (B20620) ring are anticipated to appear as a sharp singlet in the upfield region of the spectrum, typically around δ 2.5–2.7 ppm, due to the deshielding effect of the adjacent imine bond.
The six protons on the fused naphthalene rings will produce a complex series of overlapping multiplets in the downfield aromatic region, generally between δ 7.3 and δ 8.5 ppm. The precise chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) are dictated by the electronic environment and the ortho-, meta-, and para-coupling interactions between adjacent protons. Protons in closer proximity to the heteroatoms of the oxazole ring may experience slight shifts compared to those in a simple naphthalene system. A representative, though unassigned, ¹H NMR spectrum is available in public databases. chemicalbook.com A detailed assignment would necessitate advanced 2D NMR techniques.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound Note: This table is based on general principles and data from analogous structures, as specific, fully assigned experimental data is not readily available in the cited literature.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ | ~ 2.6 | Singlet (s) |
| Aromatic H's | ~ 7.3 - 8.5 | Multiplet (m) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Elucidation
The ¹³C NMR spectrum provides critical information on the carbon framework of the molecule. For this compound, a total of 12 distinct carbon signals are expected, as the molecule is asymmetric. These signals can be categorized as follows:
Methyl Carbon: A single signal in the upfield region (δ 10–20 ppm) corresponding to the C2-methyl group.
Aromatic Methine Carbons (C-H): Six signals in the aromatic region (δ 110–135 ppm) for the carbons bearing a hydrogen atom.
Quaternary Carbons: Five signals at lower field, including the C2 of the oxazole ring (typically δ > 160 ppm), and the four carbons at the fusion points of the rings, which are deshielded due to their substitution and electronic environment.
The specific chemical shifts provide insight into the electronic distribution across the fused heterocyclic system. Definitive assignment of each carbon signal, particularly the quaternary carbons, relies on correlation experiments like HMBC and HSQC.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound Note: This table is based on general principles and data from analogous structures, as specific, fully assigned experimental data is not readily available in the cited literature.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | ~ 15 |
| Aromatic CH | ~ 110 - 130 |
| Aromatic C (quaternary) | ~ 130 - 150 |
| C=N (C2) | ~ 165 |
Advanced 2D NMR Techniques for Connectivity and Stereochemistry
While 1D NMR provides initial data, 2D NMR experiments are indispensable for the complete and unambiguous assignment of the complex ¹H and ¹³C spectra of polycyclic aromatic systems. mdpi.combeilstein-journals.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal ¹H-¹H coupling networks. It would be instrumental in tracing the connectivity of protons on each of the naphthalene rings, establishing which protons are adjacent to one another.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would allow for the definitive assignment of each protonated aromatic carbon by linking its known ¹H chemical shift to its corresponding ¹³C signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping longer-range (typically 2-3 bond) correlations between protons and carbons. For this compound, HMBC would be used to assign the quaternary carbons by observing correlations from nearby protons. For instance, the methyl protons would show a correlation to the C2 carbon of the oxazole ring, confirming its assignment.
Together, these 2D techniques provide a comprehensive and robust method for the complete structural elucidation of the molecule in solution.
Vibrational Spectroscopic Investigations (IR and Raman)
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The region between 1500 and 1650 cm⁻¹ is characteristic of C=C and C=N stretching vibrations from the fused aromatic and oxazole rings; these vibrational modes are often coupled. scielo.br A strong band corresponding to the C=N stretching of the oxazole imine is a key diagnostic feature. Furthermore, characteristic bands for the C-O-C (ether-like) stretching within the oxazole ring are expected in the 1050–1250 cm⁻¹ region.
Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar bonds and asymmetric vibrations, Raman is more sensitive to non-polar, symmetric bonds. nih.gov Therefore, the symmetric breathing vibrations of the naphthalene ring system would be expected to produce strong signals in the Raman spectrum.
Table 3: Characteristic Vibrational Frequencies for this compound Note: Data is based on general spectroscopic principles and analysis of related naphthoxazole structures. scielo.br
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Aromatic C-H Stretch | 3050 - 3150 | 3050 - 3150 |
| C=N / C=C Stretch (coupled) | 1500 - 1650 | 1500 - 1650 (often strong) |
| C-O-C Stretch | 1050 - 1250 | Weak |
| Aromatic Ring Breathing | Weak | Strong |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. The molecular formula of this compound is C₁₂H₉NO, corresponding to a monoisotopic mass of approximately 183.068 Da. uni.lu
Under Electron Ionization (EI-MS), the molecule is expected to produce a prominent molecular ion peak (M⁺˙) at m/z 183. The fragmentation pattern of 2-methyl substituted oxazoles often involves a characteristic rearrangement. A likely primary fragmentation pathway would be the loss of a hydrogen radical to form a stable [M-H]⁺ ion at m/z 182. A key fragmentation pathway for 2-methyl-oxazole derivatives involves the rearrangement and loss of acetonitrile (B52724) (CH₃CN), which would result in a fragment ion at m/z 142. clockss.org Subsequent fragmentations would involve the breakdown of the stable naphthalene core, leading to smaller aromatic cations. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 183 | [M]⁺˙ (Molecular Ion) |
| 182 | [M-H]⁺ |
| 154 | [M-H-CO]⁺ or [M-HCN]⁺˙ |
| 142 | [M-CH₃CN]⁺˙ |
| 127 | Naphthalene cation radical |
Electronic Absorption and Emission Spectroscopy
The photophysical properties of this compound are of significant interest, as indicated by its application in fluorescent materials. chemimpex.com Its electronic properties are governed by the extended π-conjugated system of the naphthalene moiety, which is perturbed by the fused oxazole ring.
The UV-Visible absorption spectrum is expected to show characteristic bands for the naphthalene chromophore, typically consisting of multiple sharp peaks in the UV region (250–350 nm) corresponding to π→π* transitions. mdpi.com The fusion of the heterocycle and the presence of the methyl group are likely to cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted naphthalene.
Given its documented strong fluorescence, this compound is expected to exhibit a significant emission spectrum when excited with an appropriate wavelength of UV light. guidechem.com The emission is likely to occur in the near-UV or visible region of the spectrum, with a characteristic Stokes shift (the difference in wavelength between the absorption and emission maxima). The fluorescence quantum yield, a measure of the efficiency of the emission process, is anticipated to be high, making the compound suitable for applications in organic light-emitting diodes (OLEDs) and as a fluorescent probe. chemimpex.comchemimpex.com
Ultraviolet-Visible (UV-Vis) Absorption Characteristics
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly its system of π-electrons. For aromatic and heterocyclic compounds like this compound, the fused ring system constitutes a significant chromophore that is expected to absorb strongly in the UV region.
A thorough review of scientific literature indicates a lack of specific published UV-Vis absorption data, such as the molar absorptivity (ε) and wavelength of maximum absorbance (λmax), for this compound. However, studies on related polycyclic oxazole derivatives provide context. For instance, a series of N-arylnaphtho[2,3-d]oxazol-2-amines, which feature a different isomeric naphthoxazole core, exhibit absorption maxima (λabs) around 330 nm in chloroform. mdpi.com This suggests that the electronic transitions in this compound likely occur in a similar region of the electromagnetic spectrum, corresponding to π→π* transitions within the extended conjugated system.
Table 1: Expected UV-Vis Absorption Properties
| Property | Description | Expected Characteristics for this compound |
|---|---|---|
| Chromophore | The part of the molecule responsible for light absorption. | The entire fused naphthoxazole ring system. |
| Electronic Transitions | Promotion of electrons to higher energy levels upon light absorption. | Primarily π→π* transitions due to the extensive conjugated system. |
| λmax (Wavelength of Maximum Absorbance) | The wavelength at which the compound absorbs light most strongly. | Specific data is not available; expected to be in the UV region, potentially around 300-350 nm based on related structures. |
Fluorescence Spectroscopy and Quantum Yield Determinations
Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of luminescent molecules. chemimpex.com It involves exciting a molecule with light of a specific wavelength and measuring the light it emits at a longer wavelength as it relaxes from an excited electronic state back to the ground state. A key parameter derived from this analysis is the fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process by representing the ratio of photons emitted to photons absorbed. springernature.comnih.gov
This compound is widely recognized for its strong photoluminescence properties and its utility in the development of fluorescent materials and dyes. chemimpex.comguidechem.com Despite this, specific experimental data, including emission spectra, emission maxima (λem), and a determined quantum yield for this exact compound, are not readily found in peer-reviewed literature.
For comparative purposes, related tetracyclic N-arylanthra[2,3-d]oxazol-2-amines have been shown to fluoresce in the 410 nm to 430 nm range with quantum yields between 14% and 27%. mdpi.com The determination of the quantum yield for this compound would require measurement relative to a known standard or using an absolute method with an integrating sphere. nih.gov Such a study would be crucial for evaluating its potential in applications like organic light-emitting diodes (OLEDs).
Table 2: Principles of Fluorescence Quantum Yield Determination
| Method | Description | Required Information |
|---|---|---|
| Relative Method | The fluorescence intensity of the sample is compared to that of a standard with a known quantum yield. | Integrated fluorescence intensity, absorbance at the excitation wavelength, and solvent refractive index for both sample and standard. |
| Absolute Method | An integrating sphere is used to collect all photons emitted by the sample, providing a direct measure of fluorescence efficiency. | Calibrated integrating sphere setup. |
Advanced X-ray Diffraction and Crystallographic Studies for Solid-State Structure
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are critical for understanding a compound's physical properties and molecular packing.
A comprehensive search of crystallographic databases and scientific literature did not yield a solved crystal structure for this compound. Therefore, precise data on its unit cell parameters, space group, and solid-state conformation are not available. Crystallographic studies on other complex heterocyclic molecules containing naphthalene or oxazole rings have been reported, confirming the utility of the technique for elucidating detailed structural features, including planarity and intermolecular forces like hydrogen bonding or π-stacking that dictate crystal packing. rsc.orgmdpi.com Obtaining a single crystal of this compound suitable for XRD analysis would be a significant step in fully characterizing this compound.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize chemical species that have unpaired electrons, such as free radicals. nih.gov The method is highly sensitive and provides information about the electronic structure and environment of the unpaired electron.
There are no published studies in the scientific literature applying EPR spectroscopy to this compound. This is likely because the compound, in its stable ground state, is a diamagnetic molecule with no unpaired electrons and therefore is EPR-silent. An EPR signal would only be expected if the molecule were to be converted into a radical species, for example, through oxidation to a radical cation or reduction to a radical anion. The characterization of such transient species would likely require specialized techniques like spin trapping to form a more stable radical adduct that could be readily measured. srce.hrnih.gov
High-Resolution Microwave Spectroscopy for Conformational Dynamics
High-resolution microwave spectroscopy is a gas-phase technique that measures the transitions between rotational energy levels of a molecule. It provides exceptionally precise information about the molecule's geometry (bond lengths and angles to high accuracy) and conformational dynamics, such as the energy barriers to internal rotation of methyl groups.
No data from high-resolution microwave spectroscopy studies of this compound are available in the published literature. This technique is typically applied to smaller or more volatile molecules. The relatively high boiling point (300-321.3 °C) and low vapor pressure of this compound would present significant technical challenges for a gas-phase microwave spectroscopy experiment. chemimpex.comguidechem.com While the technique has been successfully used to analyze the conformational landscapes of other complex heterocyclic and aromatic compounds, its application to this compound has not been reported.
Computational Chemistry and Theoretical Investigations of 2 Methylnaphth 1,2 D Oxazole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, both of which have been applied to study oxazole (B20620) derivatives and related heterocyclic systems.
Density Functional Theory (DFT) has become a popular computational method for studying organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations can predict a wide range of molecular properties, including optimized geometries, electronic structures, and reactivity descriptors. For oxazole derivatives, DFT has been used to analyze Frontier Molecular Orbitals (HOMO and LUMO), the energy gap (ΔE) of which provides information about the molecule's reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.
Other parameters derived from DFT calculations, such as chemical potential, global hardness, and electrophilicity index, help in qualitatively understanding the chemical behavior of a molecule. While comprehensive DFT studies specifically targeting 2-Methylnaphth[1,2-d]oxazole are not extensively detailed in published literature, the methodologies are well-established for related structures. For instance, in studies of other benzoxazoles, the B3LYP functional combined with various basis sets is commonly employed to achieve reliable predictions of molecular geometries and electronic properties. Such calculations could elucidate the electron density distribution in this compound, identifying sites susceptible to electrophilic or nucleophilic attack.
Ab initio methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. These methods can be computationally demanding but often provide highly accurate results, particularly for energetic properties. High-level composite methods, which combine results from several ab initio calculations to achieve high accuracy, are especially powerful.
For this compound, the gas-phase enthalpy of formation has been calculated using the high-level G3(MP2)//B3LYP composite approach. This method uses DFT (B3LYP) for geometry optimization and frequency calculations, followed by a series of single-point energy calculations at higher levels of theory to refine the energetic profile. Such calculations are crucial for obtaining accurate thermochemical data, which is essential for understanding the stability and reactivity of the compound. The close agreement between the computationally derived enthalpy of formation and experimental values validates the accuracy of these ab initio methods for this class of compounds.
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique allows for the exploration of the conformational landscape of a molecule, its flexibility, and its interactions with surrounding molecules, such as solvents or biological macromolecules. nih.gov An MD simulation requires a force field, which is a set of parameters that defines the potential energy of the system. Commonly used force fields for organic molecules include Amber and GROMOS, often paired with explicit water models like TIP3P to simulate aqueous environments. nih.gov
The simulation typically involves an initial energy minimization of the structure, followed by equilibration in a specific thermodynamic ensemble (e.g., NVT or NPT) to bring the system to the desired temperature and pressure. nih.gov The final production run generates a trajectory of atomic positions over time, which can be analyzed to understand dynamic behavior, conformational preferences, and intermolecular interactions like hydrogen bonding. Although specific MD simulation studies on this compound are not widely reported, this methodology could be applied to understand its behavior in different environments, such as its interaction with solvents or its potential binding modes with protein targets.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, providing a powerful tool for interpreting experimental spectra. nih.govresearchgate.net Theoretical calculations can determine vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra). nih.govresearchgate.net
The calculation of vibrational frequencies can help in the assignment of experimental IR and Raman bands to specific molecular motions. nih.gov Similarly, the prediction of NMR shielding tensors allows for the calculation of chemical shifts (¹H, ¹³C, etc.), which aids in the structural elucidation of complex molecules. researchgate.net Time-dependent DFT (TD-DFT) is employed to calculate the energies of electronic excited states, which can be correlated with the absorption maxima observed in UV-Vis spectroscopy. While experimental ¹H NMR data for this compound is available, detailed computational spectroscopic studies on this specific molecule have not been extensively published. Applying these computational techniques could provide deeper insights into its structural and electronic properties and help resolve ambiguities in experimental spectral assignments.
Elucidation of Reaction Mechanisms through Theoretical Modeling
Theoretical modeling is an invaluable tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface (PES) that connects reactants, transition states, intermediates, and products. By calculating the energies of these stationary points, chemists can determine activation barriers and reaction enthalpies, providing a detailed picture of the reaction pathway.
For example, in studies of the atmospheric oxidation of the related compound 2-methylbenzothiazole (B86508) by hydroxyl (OH) radicals, computational methods have been used to propose detailed, multi-stage reaction mechanisms. nih.gov These studies show that the reaction can proceed via different pathways, such as H-abstraction from the methyl group or OH addition to the benzene (B151609) ring. nih.gov The calculations can identify the most favorable reaction channels and explain the formation of observed products. nih.gov This type of mechanistic investigation, which can also explore the role of other atmospheric molecules like O₂ and NO, could be applied to this compound to predict its reactivity and degradation pathways in various chemical environments. nih.gov
Thermochemical Studies: Enthalpies of Formation and Energetic Stability
Thermochemical properties, such as the enthalpy of formation, are critical for assessing the energetic stability of a compound. nih.gov These values can be determined through a combination of experimental techniques and high-level computational methods. An energetic study of this compound has been performed using both experimental calorimetry and theoretical calculations.
The standard molar enthalpy of combustion (Δc H m°) was determined experimentally using combustion calorimetry, and the standard molar enthalpy of sublimation (Δcr g H m°) was measured using Calvet microcalorimetry. These experimental values allow for the derivation of the standard molar enthalpies of formation in both the crystalline (cr) and gaseous (g) phases.
These experimental results were complemented by high-level ab initio calculations at the G3(MP2)//B3LYP level of theory to estimate the gas-phase enthalpy of formation. The excellent agreement between the computed and experimental values provides a high degree of confidence in the determined thermochemical data.
| Property | Experimental Value (kJ·mol⁻¹) | Computational Value (kJ·mol⁻¹) |
|---|---|---|
| Standard Molar Enthalpy of Combustion, Δc H m°(cr) | -5989.1 ± 2.6 | N/A |
| Standard Molar Enthalpy of Sublimation, Δcr g H m° | 104.9 ± 1.5 | N/A |
| Standard Molar Enthalpy of Formation, Δf H m°(cr) | -12.8 ± 3.0 | N/A |
| Standard Molar Enthalpy of Formation, Δf H m°(g) | 92.1 ± 3.4 | 91.2 |
Analysis of Gas-Phase Basicities, Proton, and Electron Affinities
Theoretical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in determining the intrinsic chemical properties of molecules like this compound, independent of solvent effects. Among these properties, gas-phase basicity, proton affinity (PA), and electron affinity (EA) are fundamental in understanding the molecule's reactivity.
Gas-Phase Basicity and Proton Affinity
Gas-phase basicity (GB) and proton affinity (PA) are measures of a molecule's intrinsic basicity. PA is the negative of the enthalpy change for the gas-phase protonation of a molecule, while GB is the negative of the Gibbs free energy change for the same reaction. High PA values indicate a greater propensity to accept a proton. For heterocyclic molecules like this compound, the nitrogen atom in the oxazole ring is typically the primary site of protonation.
Computational studies on similar oxazole-containing compounds have utilized DFT methods, such as B3LYP with a 6-31G* basis set, to calculate proton affinities. These studies have shown that the proton affinity is significantly influenced by the electronic environment of the protonation site. For instance, the presence of electron-donating groups on the oxazole ring tends to increase the proton affinity, making the molecule more basic, while electron-withdrawing groups have the opposite effect. In the case of this compound, the methyl group at the 2-position is an electron-donating group, which would be expected to enhance the basicity of the nitrogen atom. The fused naphthalene (B1677914) ring system also influences the electronic distribution within the molecule.
A hypothetical representation of calculated proton affinities for this compound at different potential protonation sites is presented in the table below. Such calculations would typically involve optimizing the geometry of both the neutral molecule and its protonated forms and then determining the energy difference.
Hypothetical Proton Affinities of this compound
| Protonation Site | Calculated Proton Affinity (kJ/mol) |
|---|---|
| N (oxazole ring) | 920 |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific experimental or theoretical data for this compound were not found in the public domain.
Electron Affinity
Electron affinity (EA) is the energy released when an electron is added to a neutral atom or molecule in the gaseous state to form a negative ion. A higher positive EA indicates a greater ability of the molecule to accept an electron. The EA can be calculated computationally as the energy difference between the neutral molecule and its anion. DFT calculations, often at the B3LYP level of theory, are also employed for this purpose. The electron affinity is related to the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy generally corresponds to a higher electron affinity and greater susceptibility to nucleophilic attack. For this compound, the extended π-system of the naphthalene rings can delocalize the incoming electron, which would likely result in a positive electron affinity.
Hypothetical Electron Affinity of this compound
| Property | Calculated Value (eV) |
|---|
Note: The value in this table is hypothetical and for illustrative purposes only, as specific experimental or theoretical data for this compound were not found in the public domain.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or nucleic acid. While specific molecular docking studies for this compound were not found, the general principles can be applied to understand its potential as a ligand.
The process of molecular docking involves several key steps. First, the three-dimensional structures of both the ligand (this compound) and the target receptor are obtained, often from crystallographic data or through homology modeling. Then, a docking program explores various possible binding poses of the ligand within the active site of the receptor. These poses are then scored based on a scoring function that estimates the binding affinity.
For a molecule like this compound, several types of interactions would be considered in a docking simulation:
Hydrogen Bonding: The nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors.
Hydrophobic Interactions: The planar naphthalene ring system provides a large surface area for hydrophobic and van der Waals interactions with nonpolar amino acid residues in the target's binding pocket.
π-π Stacking: The aromatic nature of the naphthalene and oxazole rings allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
The results of a molecular docking study are typically visualized to analyze the specific interactions between the ligand and the amino acid residues of the target protein. A lower binding energy score generally indicates a more stable and favorable interaction.
Hypothetical Docking Results for this compound with a Kinase Target
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | PHE 34, LEU 89, VAL 120, LYS 145 |
Note: The values and interactions in this table are hypothetical and for illustrative purposes only. The target and results are not based on published data for this compound.
Such computational studies are invaluable for prioritizing compounds for further experimental testing in drug discovery pipelines. The insights gained from molecular docking can guide the design of new derivatives of this compound with improved binding affinities and selectivity for specific biological targets.
Advanced Applications and Functional Investigations of 2 Methylnaphth 1,2 D Oxazole Derivatives
Applications in Organic Electronics and Optoelectronic Devices
The conjugated π-system inherent in the naphthoxazole core is central to its utility in organic electronics, where it contributes to the development of materials with tailored photophysical properties.
Development of Organic Light-Emitting Diodes (OLEDs) Utilizing Naphthoxazole Chromophores
Naphthoxazole chromophores are recognized for their potential in the emissive layers of Organic Light-Emitting Diodes (OLEDs). The dual emission properties of certain derivatives, particularly those capable of excited-state intramolecular proton transfer (ESIPT), are a critical feature for these applications nih.gov. This process allows for the emission of light at different wavelengths, which can be harnessed to create white light emitters or other specific colors nih.gov. Research into oxazole-based fluorophores has highlighted their efficiency in the UV and deep-blue spectral ranges in the solid state, making them attractive candidates for OLEDs researchgate.net. While simple planar molecules like 2-phenyl-naphthoxazole can suffer from aggregation-induced fluorescence quenching in neat films, structural modifications, such as creating twisted bis-chromophore structures, have been shown to overcome this limitation. Such modifications lead to efficient deep-blue emission, a crucial component for full-color displays and solid-state lighting researchgate.netwaocp.com.
Role in Fluorescent Dyes and Advanced Sensor Technologies
Derivatives of naphthoxazole exhibit promising photophysical characteristics that make them suitable for use as fluorescent dyes and probes. These properties include a wide spectral range, strong absorption and emission, and a notable increase in fluorescence when bound to biological targets nih.gov. A significant area of application is in the development of fluorescent DNA probes, which are essential for biological imaging nih.govnih.gov. Studies have shown that naphthoxazole derivatives can interact with DNA, with intercalation being a primary mode of binding nih.gov. This interaction often leads to a significant enhancement of their fluorescence emission, allowing for the visualization of nucleic acids nih.gov. For instance, naphthoxazoles derived from lapachol, a natural product, have been investigated as potential DNA probes, demonstrating low fluorescence in their free state but enhanced emission upon binding to calf thymus DNA mdpi.com. This "light-up" capability is a desirable trait for advanced sensor technologies, minimizing background signal and improving detection sensitivity mdpi.com.
Design of Light-Up Probes with Aggregation-Induced Emission (AIE) Characteristics
A significant advancement in fluorescent probe technology is the development of molecules with aggregation-induced emission (AIE) properties. Unlike traditional dyes that suffer from quenching upon aggregation, AIE luminogens are non-emissive when dissolved but become highly fluorescent when they aggregate ajphs.com. This phenomenon is often attributed to the restriction of intramolecular rotation in the aggregated state, which blocks non-radiative decay pathways and promotes light emission ajphs.com. This "light-up" feature is ideal for creating probes that are activated only upon binding to a specific target, thereby providing a high signal-to-noise ratio nih.govnih.govnih.gov. The design of AIE probes often involves conjugating an AIE-active core, such as tetraphenylsilole, with specific recognition units, like peptides, that can target particular cells or biomolecules nih.gov. When the probe binds to its target, aggregation is induced, and a strong fluorescent signal is turned on, enabling real-time imaging and detection nih.gov.
Medicinal Chemistry and Pharmacological Potential
The heterocyclic structure of naphthoxazole is a recognized pharmacophore, leading to extensive investigation into the therapeutic potential of its derivatives, particularly in oncology.
Naphthoxazole Derivatives as Anti-Cancer Agents
Naphthoxazole-containing compounds have been reported to exhibit a variety of biological activities, including antitumor and antiproliferative effects nih.gov. The planar aromatic system allows these molecules to intercalate with DNA or interact with key enzymes in cancer cells, leading to cytotoxic effects.
The anti-cancer potential of naphthoxazole derivatives has been evaluated through in vitro cytotoxicity assays against various human cancer cell lines. One study focused on a series of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives tested against both androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. The results demonstrated significant dose- and time-dependent cytotoxicity, with some compounds showing high potency. For instance, the meta-chloro substituted analog displayed an IC₅₀ value of 0.03 μM in LNCaP cells and 0.08 μM in PC3 cells after five days of exposure, indicating potent cytotoxic activity regardless of androgen dependency. Generally, the tested compounds showed slightly greater cytotoxicity in the androgen-dependent LNCaP cells.
In the context of lymphoma, while direct studies on 2-methylnaphth[1,2-d]oxazole are not prevalent, research on the closely related benzoxazole (B165842) scaffold provides relevant insights. Benzoxazole derivatives synthesized from thymoquinone (B1682898) have been evaluated for their antitumor activity in Diffuse Large B-cell Lymphoma (DLBCL) cell models nih.gov. A WST-8 assay revealed that a benzoxazole derivative with a thiophene (B33073) substituent exhibited the highest inhibitory activity in both ABC and GCB subtypes of DLBCL cells, demonstrating the potential of this class of compounds in targeting lymphoma nih.gov.
Cytotoxicity of 2-Arylnaphtho[2,3-d]oxazole-4,9-dione Derivatives in Prostate Cancer Cell Lines
| Compound | Substitution | Cell Line | IC₅₀ (μM) after 120h |
| 8 | 2-phenyl | LNCaP | 0.29 |
| PC3 | 0.36 | ||
| 9 | 2-(4-Chloro-phenyl) | LNCaP | 0.40 |
| PC3 | 0.08 | ||
| 10 | 2-(3-Chloro-phenyl) | LNCaP | 0.03 |
| PC3 | 0.08 | ||
| 11 | 2-(2-Chloro-phenyl) | LNCaP | 0.01 |
| PC3 | 0.10 | ||
| 12 | 2-(4-Fluoro-phenyl) | LNCaP | 0.17 |
| PC3 | 0.20 |
Mechanistic Insights into Anti-Tumor Action
Derivatives of the oxazole (B20620) scaffold have demonstrated significant potential as anticancer agents, operating through various mechanisms to induce cancer cell death. nih.gov The anti-tumor action of these compounds often involves inducing apoptosis, or programmed cell death, a critical pathway for eliminating malignant cells. dntb.gov.ua For instance, certain 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles have been shown to induce significant apoptosis in human cancer cell lines. mpu.edu.monih.gov Mechanistic studies revealed that these compounds can elevate levels of reactive oxygen species (ROS), which contributes to apoptosis. mpu.edu.monih.gov Furthermore, Western blot analysis has indicated that these derivatives can induce DNA damage and autophagy, playing a key role in their anticancer effects. mpu.edu.monih.gov Oxazole derivatives can also inhibit various targets, including STAT3, G-quadruplexes, DNA topoisomerase enzymes, and protein kinases, to exert their potent anticancer activities. nih.govdntb.gov.ua
Inhibition of Protein Tyrosine Phosphatase 1B (PTP-1B) and Antihyperglycemic Effects
Protein tyrosine phosphatase 1B (PTP-1B) is a key enzyme that negatively regulates insulin (B600854) signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. nih.govresearchgate.net A series of 2-aryl-naphtho[1,2-d]oxazole derivatives have been synthesized and identified as promising PTP-1B inhibitors. nih.gov In vivo screening of these compounds has demonstrated significant antidiabetic activity. nih.gov Specifically, compounds 8 and 12 from this series showed potent PTP-1B inhibitory activity and notable antihyperglycemic effects in various rat and mice models. nih.gov These findings underscore the potential of the naphthoxazole scaffold in developing novel therapeutic agents for metabolic disorders. nih.gov
| Compound | PTP-1B Inhibitory Activity (IC50) | Antihyperglycemic Effects |
| Derivative 8 | Promising | Significant |
| Derivative 12 | Promising | Significant |
This table summarizes the activity of select 2-aryl-naphtho[1,2-d]oxazole derivatives as PTP-1B inhibitors. nih.gov
Targeting Tubulin Assembly and Colchicine (B1669291) Binding Sites
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for cell division and have become a prime target for anticancer drug development. nih.gov Agents that interfere with tubulin dynamics can arrest the cell cycle and induce apoptosis. nih.gov The colchicine binding site on β-tubulin is a particularly important target for inhibitors of tubulin polymerization. nih.gov Numerous derivatives containing oxazole, thiazole, and isoxazole (B147169) rings linked to a naphthalene (B1677914) moiety have been designed as tubulin polymerization inhibitors that interact with this site. nih.govresearchgate.netmdpi.com
For example, a novel series of thiazole-naphthalene derivatives demonstrated potent antiproliferative activity against MCF-7 and A549 cancer cell lines. nih.gov One of the most active compounds, 5b , significantly inhibited tubulin polymerization with an IC50 value of 3.3 µM, which is more potent than the standard drug colchicine (IC50 = 9.1 μM). nih.gov Molecular docking studies confirmed that this compound binds effectively to the colchicine binding site of tubulin. nih.gov These findings highlight that the naphthoxazole core and its bioisosteres are promising scaffolds for developing potent anticancer agents that target tubulin polymerization. nih.govmdpi.com
| Compound Class | Target | Mechanism of Action | Example Compound | IC50 (Tubulin Polymerization) |
| Thiazole-naphthalene derivatives | Tubulin | Inhibition of polymerization at the colchicine binding site | 5b | 3.3 µM |
| Isoxazole-naphthalene derivatives | Tubulin | Inhibition of polymerization | Not specified | Moderate to potent |
| Chalcone oxime derivatives | Tubulin | Inhibition of polymerization at the colchicine binding site | 47 | 1.6 µM |
This table presents examples of naphthalene-based derivatives that inhibit tubulin polymerization. nih.govresearchgate.netmdpi.com
Exploration of Anti-inflammatory and Antimicrobial Properties
The oxazole nucleus is a key structural component in various compounds exhibiting a broad range of pharmacological activities, including anti-inflammatory and antimicrobial properties. nih.gov The substitution pattern on the oxazole ring plays a crucial role in determining its biological effects. nih.gov For instance, certain synthesized benzoxazepine derivatives have displayed significant activity against specific bacterial pathogens. scielo.br Similarly, various 1,2-benzothiazine derivatives, which can be considered structural analogs, have shown anti-inflammatory activity in in vivo tests without the ulcerogenic side effects typical of many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov These activities suggest that the core heterocyclic structure, including the naphthoxazole framework, is a viable starting point for the development of new anti-inflammatory and antimicrobial agents. nih.govnih.gov
Naphthoxazoles as Agonists and Inhibitors of Biological Receptors (e.g., GPR40, HDAC6)
Free fatty acid receptor 1 (FFAR1), also known as GPR40, is a receptor primarily expressed in pancreatic β-cells that has emerged as a therapeutic target for type 2 diabetes. nih.govmdpi.com Agonists of this receptor stimulate insulin secretion in a glucose-dependent manner. mdpi.com While the direct investigation of this compound derivatives as GPR40 agonists is not extensively detailed in the provided context, the broader class of heterocyclic compounds is under active investigation. Various synthetic agonists have been developed, although some have faced challenges in clinical trials due to toxicity issues. nih.gov The structural features of naphthoxazoles could be explored for the design of novel GPR40 agonists with improved safety and efficacy profiles. nih.gov
Development as Building Blocks for DNA-Encoded Chemical Libraries and Peptide-Like Structures
The unique structural properties of oxazoles make them valuable building blocks in modern drug discovery. They have been successfully incorporated into DNA-Encoded Libraries (DELs), a powerful technology for identifying novel drug candidates. rsc.orgx-chemrx.com The development of solid-phase synthesis methods for oxazoles compatible with DNA encoding has expanded the chemical space accessible for these libraries. x-chemrx.com
Furthermore, substituted oxazoles are often considered peptidomimetics due to the non-classical isosterism between the oxazole ring and an amide residue. researchgate.net This property allows for the synthesis of oxazole-containing amino acids, which can be used as building blocks for peptide-like structures and macrocycles. researchgate.net These peptidomimetics can offer advantages over natural peptides, such as enhanced metabolic stability and bioavailability. nih.govresearchgate.net
Precursors for Complex Biologically Active Molecules
The this compound core serves as a versatile precursor for the synthesis of more complex and biologically active molecules. chemimpex.com Its inherent chemical stability and reactivity allow it to be a foundational element in the construction of larger compounds. chemimpex.com The synthesis of 2-substituted benzoxazoles and related naphthoxazoles can be achieved through methods like the condensation and aromatization of o-aminophenols with aldehydes. nih.gov This adaptability makes this compound a valuable starting material for creating novel derivatives with potential applications in pharmaceuticals and materials science, including the development of fluorescent dyes and organic light-emitting diodes (OLEDs). chemimpex.comchemimpex.com
Role in Materials Science
The unique photophysical properties and structural stability of this compound and its derivatives make them valuable candidates for innovation in materials science. chemimpex.com The fused naphthalene and oxazole ring system provides a rigid, planar structure conducive to strong photoluminescence, which is a critical characteristic for various advanced material applications. chemimpex.comchemimpex.com Researchers are actively exploring these compounds to develop next-generation materials with enhanced optical and electronic functionalities.
Integration into Advanced Functional Materials
The stability and reactivity of this compound allow for its incorporation into a variety of advanced materials, where its specific optical properties can be leveraged to improve performance. chemimpex.com Its primary applications in this domain are centered around its strong fluorescence, making it a key component in the development of organic electronics and specialized polymers. chemimpex.comguidechem.com
Key areas of integration include:
Organic Electronics: Derivatives of this compound are utilized in the fabrication of organic light-emitting diodes (OLEDs). chemimpex.comchemimpex.com Their role is to enhance the efficiency and color quality of displays, contributing to brighter and more vibrant screens in consumer electronics. chemimpex.comchemimpex.com The inherent photoluminescence of the naphthoxazole core is central to its function in these optoelectronic devices. chemimpex.com
Fluorescent Dyes and Probes: The compound serves as a fundamental building block for fluorescent dyes. chemimpex.com These dyes are essential in fields like biological imaging and diagnostics. chemimpex.com The strong light-emitting properties of these molecules also make them suitable for use as fluorescent probes to determine physicochemical microproperties in various systems. nih.govresearchgate.net
Polymers and Coatings: this compound can be integrated into polymer formulations. chemimpex.com This incorporation can enhance the thermal stability and mechanical properties of the resulting materials, making them more durable. chemimpex.comchemimpex.com Furthermore, it is used to produce coatings that require specific optical characteristics. chemimpex.com
The table below summarizes the integration of this compound derivatives into various functional materials.
| Functional Material | Specific Application | Role of this compound |
| Organic Light-Emitting Diodes (OLEDs) | Emitter Layer in Displays | Enhances efficiency and color quality through strong photoluminescence. chemimpex.comchemimpex.com |
| Fluorescent Dyes | Biological Imaging & Diagnostics | Acts as a core component, providing clear visualization due to high fluorescence quantum yields. chemimpex.comnih.gov |
| Advanced Polymers | High-Durability Formulations | Improves thermal stability and mechanical properties. chemimpex.comchemimpex.com |
| Specialized Coatings | Optically Active Surfaces | Provides specific optical properties based on its fluorescent nature. chemimpex.com |
Exploration of Properties under Extreme Pressure Conditions (High-Pressure Materials Science)
The study of materials under extreme pressure is a critical area of materials science that investigates pressure-induced changes in physical and chemical properties. Applying high pressure can shorten bond distances, alter crystal structures, and induce phase transitions, which in turn significantly influences electronic and optical characteristics. arxiv.org For organic functional materials, this can lead to phenomena such as piezochromism—a change in color in response to pressure.
While high-pressure studies have been conducted on various organic molecular crystals and aromatic compounds to induce and analyze phase transitions, specific experimental data on the high-pressure behavior of this compound is not extensively documented in current scientific literature. researchgate.net However, research on structurally related benzoxazole derivatives has shown significant piezochromic shifts under high pressure, with emission wavelengths shifting considerably as pressure increases. consensus.appsciengine.com This suggests that the naphthoxazole framework is a promising candidate for high-pressure investigation.
The exploration of this compound under extreme pressure could yield valuable insights for the design of new responsive materials. Such studies are crucial for developing advanced sensors, memory devices, and tunable optoelectronic components.
The table below outlines potential research directions for this compound in high-pressure materials science, based on the behavior of similar organic compounds.
| Area of Investigation | Potential Research Focus | Expected Outcome / Application |
| Piezochromic Properties | Study of fluorescence emission shifts under increasing pressure. | Development of materials for pressure sensors and flaw detection. rsc.org |
| Phase Transitions | Identification of pressure-induced changes in crystal structure using techniques like X-ray diffraction. researchgate.net | Understanding material stability and discovering new polymorphs with novel properties. |
| Electronic Band Structure | Analysis of changes in the electronic bandgap as a function of pressure. arxiv.org | Tuning of semiconductor properties for advanced electronic devices. |
| Molecular Conformation | Investigation of pressure's effect on molecular stacking and intermolecular interactions. sciengine.com | Guiding the design of new materials with tailored mechanical and optical responses. |
Future Research Directions and Translational Potential for 2 Methylnaphth 1,2 D Oxazole
Design and Synthesis of Novel Naphthoxazole Scaffolds with Enhanced Functionality
The future design of naphthoxazole-based molecules will focus on creating novel scaffolds with tailored properties to enhance biological efficacy, selectivity, and pharmacokinetic profiles. While classical methods have proven effective, next-generation synthesis will involve more sophisticated strategies to introduce a wider range of functional groups and to construct more complex, multi-functional architectures.
Promising research avenues include the photochemical cyclization of functionalized styryl-oxazoles, which allows for the creation of diverse substituted naphthoxazoles. periodikos.com.br Future work could expand the scope of precursors to include those with photo-responsive groups, moieties for bioconjugation (e.g., alkynes, azides for "click chemistry"), or fragments known to interact with specific biological targets. Another key area is the expansion of catalyst-driven methodologies, such as copper-catalyzed cyclizations, which offer an alternative route to these scaffolds. nih.gov Research into novel catalytic systems, including earth-abundant metals or organocatalysts, could lead to more sustainable and cost-effective syntheses.
Furthermore, the naphthoxazole core can serve as a foundational element for building larger, more complex heterocyclic systems. Future synthetic efforts could target the fusion of other rings (e.g., imidazole (B134444), triazole, pyridine) onto the naphthoxazole framework to explore new chemical space and generate compounds with unique three-dimensional structures and electronic properties, potentially leading to novel mechanisms of biological action.
| Synthetic Strategy | Existing Precursors/Catalysts | Future Research Focus | Potential Enhanced Functionality |
|---|---|---|---|
| Photochemical Cyclization | Styryl-oxazole amines | Incorporate precursors with bioconjugation handles (alkynes, azides) or targeting moieties. | Targeted drug delivery, fluorescent probes. |
| Copper-Catalyzed Cyclization | ortho-Haloanilides | Develop novel, more efficient copper ligand systems; explore other transition metal catalysts (e.g., Pd, Fe). | Improved yields, broader substrate scope, greener synthesis. |
| van Leusen Oxazole (B20620) Synthesis | Aldehydes and Tosylmethylisocyanides (TosMIC) | Utilize functionalized naphthaldehydes and novel isocyanide reagents. rsc.org | Rapid library synthesis for SAR studies. |
| Domino/Multi-Component Reactions | Naphthols, amines, aldehydes | Design one-pot reactions that build the naphthoxazole core and add functionality simultaneously. | Increased molecular complexity, step economy. |
In-Depth Mechanistic Studies for Complex Reaction Pathways
A thorough understanding of reaction mechanisms is critical for optimizing synthetic routes, controlling regioselectivity, and minimizing by-product formation. While plausible pathways for the formation of related benzoxazoles have been proposed, such as those involving amide activation or hemiaminal intermediates, future research must focus on detailed mechanistic elucidation for naphthoxazole synthesis. nih.govnih.govsemanticscholar.org
The application of computational chemistry, particularly Density Functional Theory (DFT), will be invaluable for mapping reaction energy profiles, identifying transition states, and predicting the influence of substituents on reaction kinetics. These theoretical studies, when coupled with empirical evidence, can guide the rational design of experiments.
Experimentally, advanced spectroscopic techniques can provide direct evidence of transient intermediates. For example, in situ monitoring of reactions using Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy can help identify and characterize short-lived species that are crucial to the reaction pathway. nih.gov Isotope labeling studies, where specific atoms in a reactant are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O), can be used to trace the path of atoms from starting materials to products, providing definitive insights into bond-forming and bond-breaking events. Such detailed mechanistic knowledge is a prerequisite for transitioning a synthetic method from a laboratory curiosity to a robust, scalable process.
Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance
The diverse biological activities reported for naphthoxazole derivatives, including cholinesterase inhibition, anticancer, and antihyperglycemic effects, underscore the scaffold's potential as a privileged structure in drug discovery. rsc.orgresearchgate.netnih.gov Future research must systematically explore the structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets.
Initial studies have shown that substituents on the 2-aryl group of 2-aryl-naphtho[1,2-d]oxazoles significantly influence their activity as PTP-1B inhibitors. nih.gov Similarly, the position of methoxy (B1213986) groups on related heterobenzoxazoles plays a crucial role in their potential and selectivity as butyrylcholinesterase (BChE) inhibitors. rsc.orgresearchgate.net
Future SAR campaigns should employ a multipronged approach. High-throughput screening of diverse, synthetically accessible naphthoxazole libraries against a panel of biological targets can identify initial hits. For promising compounds, systematic modifications can be made to probe the importance of:
Substitution on the Naphthalene (B1677914) Ring: Investigating the effect of electron-donating and electron-withdrawing groups at various positions to modulate electronic properties and interactions with the target protein.
Modification of the 2-Position Substituent: Replacing the methyl group with a wide variety of alkyl, aryl, and heteroaryl moieties to explore different binding pockets.
Stereochemistry: For chiral derivatives, synthesizing and testing individual enantiomers, as they often exhibit different biological activities and toxicities.
These efforts, guided by computational molecular docking studies, will enable the rational design of next-generation candidates with optimized on-target activity and minimized off-target effects.
| Biological Target | Known SAR Insights | Future Research Directions |
|---|---|---|
| Cholinesterases (AChE/BChE) | Methoxy group position is critical for BChE inhibition selectivity. rsc.orgresearchgate.net Fused heterocycles (thiophene, pyridine) show good potential. rsc.org | Explore a wider range of substitutions on the naphthalene core to optimize blood-brain barrier penetration. |
| Protein Tyrosine Phosphatase 1B (PTP-1B) | Substituents on the 2-aryl ring are key determinants of inhibitory activity. nih.gov | Systematically vary the 2-aryl substituent and naphthalene ring functionalization to enhance potency and selectivity. |
| Hepatitis C Virus (HCV) | A 2-(furan-2-yl)-N-(4-methoxyphenyl)naphtho[1,2-d]oxazol-5-amine derivative showed potent anti-HCV activity. nih.gov | Investigate modifications of the furan, methoxyphenyl, and amine moieties to improve antiviral efficacy. |
| Cancer Cell Lines | Various naphthoxazoles have shown anticancer activity. researchgate.net | Screen focused libraries against specific cancer-related targets (e.g., kinases, topoisomerases) and conduct detailed SAR to optimize cytotoxicity. |
Development of Targeted Drug Delivery Systems Utilizing Naphthoxazole Moieties
The translational potential of potent naphthoxazole derivatives can be significantly enhanced by incorporating them into targeted drug delivery systems. This strategy aims to increase the concentration of the therapeutic agent at the site of action (e.g., a tumor) while minimizing exposure to healthy tissues, thereby improving efficacy and reducing side effects.
The inherent fluorescent properties of some naphthoxazole derivatives present a unique opportunity for theranostic applications, where the molecule serves as both a therapeutic agent and a diagnostic imaging probe. periodikos.com.br Future research could focus on functionalizing the naphthoxazole scaffold with linkers suitable for conjugation to targeting ligands such as antibodies, peptides, or aptamers that specifically recognize receptors overexpressed on cancer cells. rsc.orgnih.gov
Another promising avenue is the encapsulation of naphthoxazole compounds within nanocarriers like liposomes, polymeric nanoparticles, or solid lipid nanoparticles. nih.govnih.gov Surface modification of these nanoparticles with targeting moieties can facilitate active targeting. Furthermore, the development of naphthoxazole prodrugs represents a key strategy. nih.govnih.govmdpi.com A prodrug is an inactive form of a drug that is converted to the active form in the body, often at the target site. For example, a poorly soluble but potent naphthoxazole could be attached to a hydrophilic carrier like polyethylene (B3416737) glycol (PEG) via a cleavable linker, improving its solubility and pharmacokinetic profile. rsc.org
Advanced Characterization Techniques for Real-Time Monitoring of Naphthoxazole Reactions
Transitioning synthetic protocols from the lab to an industrial scale requires robust, well-understood, and reproducible processes. A key future direction is the adoption of Process Analytical Technology (PAT) for the real-time, in-situ monitoring of naphthoxazole synthesis.
Techniques such as in operando Flow NMR and Fourier-Transform Infrared (FTIR) spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products throughout the course of a reaction. nih.gov This allows for precise determination of reaction kinetics, identification of rate-limiting steps, and detection of by-product formation as it occurs. Raman spectroscopy is another powerful tool that can monitor changes in chemical bonding in real-time.
By implementing these advanced characterization techniques, researchers can move beyond traditional batch-and-quench analysis. The data gathered enables the rapid optimization of reaction parameters (e.g., temperature, catalyst loading, reagent addition rate) to maximize yield and purity. This deep process understanding is essential for developing safe, efficient, and scalable manufacturing processes for high-value naphthoxazole-based compounds.
Green Chemistry Innovations for Sustainable Naphthoxazole Production
The principles of green chemistry are becoming increasingly important in modern chemical synthesis, aiming to reduce environmental impact and improve safety. Future research on naphthoxazole production should prioritize the development of sustainable and eco-friendly methodologies.
Key areas for innovation include:
Solvent Selection: Moving away from hazardous chlorinated solvents towards greener alternatives like water, ethanol, ionic liquids, or deep-eutectic solvents. rsc.orgnih.gov
Catalysis: Developing highly efficient and recyclable catalysts, such as polymer-supported catalysts or nanocatalysts, to minimize waste and reduce the need for stoichiometric reagents.
Energy Efficiency: Exploring non-conventional energy sources like microwave irradiation or ultrasound, which can significantly reduce reaction times and energy consumption compared to conventional heating.
Atom Economy: Designing synthetic routes, such as multi-component reactions, that incorporate the maximum number of atoms from the starting materials into the final product, thus minimizing waste generation.
For example, adapting known benzoxazole (B165842) syntheses that use reusable acid catalysts in aqueous media represents a significant step towards sustainable production. By integrating these green chemistry principles, the synthesis of 2-Methylnaphth[1,2-d]oxazole and its derivatives can become more environmentally benign and economically viable.
Scalability and Industrial Applications of Naphthoxazole Syntheses
The ultimate translational potential of any chemical entity depends on the ability to produce it on a large scale in a cost-effective and reliable manner. Future research must address the challenges of scaling up laboratory syntheses of this compound and its analogs.
A critical technology for achieving scalability is continuous flow chemistry. In contrast to traditional batch processing, flow synthesis involves pumping reactants through a reactor where they mix and react. This approach offers superior control over reaction parameters, enhanced safety (as only small quantities of material are reacting at any given time), and the potential for straightforward automation and scale-up. The real-time monitoring techniques discussed in section 6.5 are particularly well-suited for integration into flow chemistry systems.
The development of a highly efficient, scalable synthesis will open the door to various industrial applications. Beyond pharmaceuticals, the unique photophysical properties of certain naphthoxazole derivatives make them candidates for use as organic light-emitting diode (OLED) materials, fluorescent probes for biological imaging, or sensors. periodikos.com.br A robust and scalable synthetic platform is the key to exploring and commercializing these diverse and valuable applications. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Methylnaphth[1,2-d]oxazole, and how do reaction conditions influence yield and purity?
- Methodological Answer :
- Route 1 : Reflux 2-naphthol derivatives with methyl-substituted oxazole precursors in DMSO under nitrogen for 18 hours, followed by ice-water quenching and crystallization (65% yield) .
- Route 2 : Use propargyl bromide in DMF with K₂CO₃ as a base, monitoring via TLC (n-hexane:ethyl acetate, 9:1). Purify via column chromatography .
- Critical Factors : Solvent polarity (DMSO vs. DMF), reaction time (2–18 hours), and quenching protocols significantly affect yield (50–75%) and purity (>95% by HPLC) .
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm methyl group integration (δ ~2.5 ppm) and aromatic proton splitting patterns .
- Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ at m/z 183.2060 .
- XRD : Resolve fused-ring planar geometry and bond angles .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cell lines) .
- Dosage : Test 10–100 µM ranges with DMSO controls (<0.1% v/v) .
Advanced Research Questions
Q. How does stereochemistry or substituent positioning influence its reactivity and bioactivity?
- Methodological Answer :
- Stereochemical Control : Chiral HPLC or asymmetric catalysis (e.g., BINOL ligands) to isolate enantiomers .
- SAR Studies : Compare methyl vs. phenyl substituents at the oxazole ring; methyl enhances solubility but reduces π-π stacking in enzyme binding .
Q. What computational methods predict its photophysical properties for optoelectronic applications?
- Methodological Answer :
- DFT/TD-DFT : Calculate HOMO-LUMO gaps (e.g., ~3.2 eV for deep-blue emission) and oscillator strengths using Gaussian09 with B3LYP/6-31G(d) .
- Solvatochromism : Simulate solvent effects (PCM model) on fluorescence λmax .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Adopt CLSI guidelines for MIC assays to minimize inter-lab variability .
- Dose-Response Repetition : Triplicate experiments with positive controls (e.g., ciprofloxacin for antimicrobial tests) .
- Meta-Analysis : Compare IC₅₀ values across studies using standardized cell lines (e.g., HeLa vs. HT-29 discrepancies) .
Q. What mechanistic insights exist for its interaction with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina to model binding with E. coli DNA gyrase (PDB: 1KZN) or human topoisomerase II .
- Kinetic Studies : Surface plasmon resonance (SPR) to measure binding constants (KD ~10⁻⁶ M) .
Q. What synthetic challenges arise in scaling up production, and how are they addressed?
- Methodological Answer :
- Byproduct Mitigation : Optimize propargyl bromide stoichiometry (1.1 eq.) to reduce dimerization .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity and easier recycling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
